(alpha-Cyclopropyl-p-tolyl)acetic acid

Anti-inflammatory NSAID Carrageenan-induced edema

Procure (α-Cyclopropyl-p-tolyl)acetic acid (CAS 35981-69-2) for research use. This compound features a cyclopropylmethyl substituent at the para position of the phenyl ring, establishing a distinct pharmacophore that differentiates it from simpler phenylacetic acid analogs and propionic acid-class NSAIDs. Published SAR data confirm it is the appropriate starting scaffold for anti-inflammatory drug discovery programs targeting this chemotype, unlike unsubstituted phenylacetic acid which is confirmed inactive in the carrageenan edema model. It also serves as an HDAC6-targeted fragment-like hit (Kd = 5.40 μM), an authentic LC-MS/MS reference standard for metabolite identification in DMPK studies, and a key carboxylic acid building block for patented pyrethroid-type insecticidal esters. Standard international B2B shipping is feasible for R&D quantities.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 35981-69-2
Cat. No. B1231818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(alpha-Cyclopropyl-p-tolyl)acetic acid
CAS35981-69-2
Synonyms(alpha-cyclopropyl-4-tolyl)acetic acid
(alpha-cyclopropyl-4-tolyl)acetic acid, sodium salt
(alpha-cyclopropyl-p-tolyl)acetic acid
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC1CC2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C12H14O2/c13-12(14)8-11-5-3-10(4-6-11)7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,13,14)
InChIKeyIZUHDUVGUPGYPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(alpha-Cyclopropyl-p-tolyl)acetic acid (CAS 35981-69-2): Core Structural Identity and Position in Phenylacetic Acid Research


(alpha-Cyclopropyl-p-tolyl)acetic acid (CAS 35981-69-2), systematically named 2-[4-(cyclopropylmethyl)phenyl]acetic acid, is a disubstituted phenylacetic acid derivative (C12H14O2, MW 190.24 g/mol) that incorporates a cyclopropylmethyl substituent at the para position of the phenyl ring and a carboxylic acid moiety on the alpha carbon [1]. As documented in the foundational Journal of Medicinal Chemistry synthesis and pharmacological evaluation by Rovnyak et al., this compound was specifically designed as a nonsteroidal anti-inflammatory agent within the broader class of α-substituted phenylacetic acids, a family that includes clinically significant NSAIDs [2]. The compound is also catalogued as a MeSH Supplementary Concept with documented anti-inflammatory activity, and its sodium salt derivative (CAS 35981-92-1) has been separately indexed [2]. The structural architecture—combining a cyclopropylmethyl group with a p-tolyl moiety—establishes a distinct pharmacophore that differentiates it from both simpler phenylacetic acid analogs and propionic acid-class NSAIDs [3].

Why (alpha-Cyclopropyl-p-tolyl)acetic Acid Is Not Interchangeable with Generic Phenylacetic Acid Analogs


Substitution among phenylacetic acid derivatives is not pharmacologically neutral. The presence, position, and nature of the α-substituent and the para-substituent on the phenyl ring jointly determine the compound's pharmacological profile. Published comparative anti-inflammatory evaluations demonstrate that the cyclopropylmethyl group at the para position confers distinct potency characteristics relative to unsubstituted phenylacetic acid analogs and propionic acid derivatives [1]. Terada et al. further established that cycloalkyl ring size—whether cyclopropylmethyl, cyclobutylmethyl, or cyclopentylmethyl—significantly modulates both anti-inflammatory and analgesic activity in the carrageenan edema and adjuvant arthritis models [2]. Additionally, the metabolic fate of the cyclopropylcarbonyl-phenylacetic acid scaffold exhibits marked species-dependent biotransformation, with the (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid metabolite appearing at different proportions across rat, dog, and monkey [3]. These findings collectively demonstrate that even structurally conservative modifications within this chemotype produce non-interchangeable pharmacological outcomes, necessitating compound-specific qualification rather than class-level substitution.

Quantitative Comparative Evidence for (alpha-Cyclopropyl-p-tolyl)acetic Acid: Measured Differentiation Against Structural Analogs


Anti-Inflammatory Activity of (alpha-Cyclopropyl-p-tolyl)acetic Acid vs. Unsubstituted Phenylacetic Acid in the Carrageenan Edema Model

Rovnyak et al. evaluated (alpha-cyclopropyl-p-tolyl)acetic acid alongside related phenylacetic acid derivatives in a carrageenan-induced rat paw edema model. The target compound demonstrated measurable anti-inflammatory activity, whereas unsubstituted phenylacetic acid showed no significant activity in the same assay [1]. This within-study comparison establishes that both the α-cyclopropyl and the p-tolyl (methyl) substituents are jointly required for anti-inflammatory activity in this scaffold, directly addressing the question of why simpler, more readily available phenylacetic acids cannot serve as functional replacements.

Anti-inflammatory NSAID Carrageenan-induced edema

HDAC6 Enzyme Inhibition: (alpha-Cyclopropyl-p-tolyl)acetic Acid Binding Affinity Compared to Class Baseline

BindingDB data record that (alpha-cyclopropyl-p-tolyl)acetic acid inhibits recombinant human histone deacetylase 6 (HDAC6) with a measured Kd of 5.40 × 10³ nM (5.40 μM) using a fluorogenic enzymatic assay with Boc-L-Lys(acetyl)-MCA as substrate [1]. For comparison, valproic acid (VPA)—a well-characterized short-chain fatty acid HDAC inhibitor—exhibits an IC₅₀ of approximately 2.8 mM (2.8 × 10⁶ nM) for total HDAC inhibition in HeLa nuclear extracts [2]. Although the assays differ in enzyme source (recombinant human HDAC6 vs. HeLa nuclear extract), the approximately 500-fold difference in binding potency provides class-level inference that the cyclopropyl-p-tolyl scaffold engages HDAC6 with substantially greater affinity than the prototypical small-molecule fatty acid HDAC inhibitor VPA.

HDAC6 inhibition Epigenetics Enzyme binding

Cycloalkylmethyl Substituent SAR: Cyclopropylmethyl vs. Larger Cycloalkylmethyl Groups in the Phenylacetic Acid Series

The 1984 study by Terada et al. systematically compared [(cycloalkylmethyl)phenyl]acetic acid derivatives with varying cycloalkyl ring sizes (cyclopropylmethyl, cyclobutylmethyl, cyclopentylmethyl, cyclohexylmethyl) in both anti-inflammatory (carrageenan edema) and analgesic assays [1]. The cyclopropylmethyl-substituted compound—structurally equivalent to (alpha-cyclopropyl-p-tolyl)acetic acid—was included in the comparative evaluation. The study established that cycloalkyl ring size is a critical determinant of both potency and the anti-inflammatory/analgesic activity ratio, with the cyclopropylmethyl variant occupying a distinct position in the SAR landscape relative to larger ring analogs [1]. This systematic SAR data provides a direct evidence base for selecting the cyclopropylmethyl-containing scaffold over analogs with larger cycloalkyl substituents when a specific activity profile is required.

Structure-activity relationship Cycloalkyl substitution Anti-inflammatory SAR

Metabolic Stability and Species-Dependent Biotransformation: (alpha-Cyclopropyl-p-tolyl)acetic Acid as a Metabolite vs. Its Parent Ketone Prodrug

The metabolic fate of the closely related p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650), a ketone-containing analog, was studied across three species by Lan et al. [1]. The (alpha-cyclopropyl-alpha-hydroxy-p-tolyl)acetic acid metabolite (the α-hydroxy analog of the target compound) constituted 2–6% of urinary radioactivity in rats, 7–10% in monkeys, and approximately 20% (as free metabolite plus its taurine conjugate) in dogs [1]. This species-dependent metabolic reduction of the ketone to the α-hydroxy derivative directly informs the selection of (alpha-cyclopropyl-p-tolyl)acetic acid for in vivo pharmacology studies: the compound's structural relationship to the SQ 20,650 metabolic pathway means that laboratories investigating this chemotype must account for species-specific reductive metabolism, and the (alpha-cyclopropyl-p-tolyl)acetic acid scaffold (lacking the ketone) serves as a critical reference standard for metabolite identification and quantification.

Drug metabolism Biotransformation Pharmacokinetics

Insecticidal Ester Derivatives: (alpha-Cyclopropyl-p-tolyl)acetic Acid as a Key Synthetic Intermediate

US Patent 4,137,324 discloses that esters of α-cyclopropylphenylacetic acids, including those derived from the (alpha-cyclopropyl-p-tolyl)acetic acid scaffold, exhibit insecticidal activity when esterified with pyrethroid-type alcohols such as 5-benzyl-3-furylmethyl or 3-phenoxybenzyl groups [1]. The patent specifically highlights that the cyclopropyl group directly attached to the α-carbon was not previously explored in insecticidal ester design, and that the resulting compounds possess a surprising combination of physical and chemical properties that render them valuable as insecticides [1]. The (alpha-cyclopropyl-p-tolyl)acetic acid core structure thus serves as a privileged synthetic intermediate for generating a distinct subclass of cyclopropyl-containing pyrethroid analogs, differentiating it from non-cyclopropyl phenylacetic acid building blocks that lack this insecticidal application pathway.

Insecticide Pyrethroid analog Agrochemical synthesis

Scientific and Industrial Application Scenarios Where (alpha-Cyclopropyl-p-tolyl)acetic Acid (CAS 35981-69-2) Provides Verified Advantage


Medicinal Chemistry: Development of Cyclopropylmethyl-Containing NSAID Candidates

The foundational SAR data from Rovnyak et al. (1973) and Terada et al. (1984) establish that (alpha-cyclopropyl-p-tolyl)acetic acid is the appropriate starting scaffold for anti-inflammatory drug discovery programs targeting the cyclopropylmethyl-substituted phenylacetic acid chemotype. Laboratories synthesizing focused libraries for structure-activity relationship studies should procure this specific compound rather than unsubstituted phenylacetic acid, which is confirmed inactive in the carrageenan edema model [REFS-1; Section 3, Evidence Item 1]. The cycloalkyl ring size comparison data further guide selection of the cyclopropylmethyl variant over larger cycloalkyl analogs when a distinct anti-inflammatory/analgesic activity balance is sought [REFS-2; Section 3, Evidence Item 3].

Epigenetic Probe Development: HDAC6 Ligand Scaffold Optimization

The BindingDB-confirmed HDAC6 binding affinity (Kd = 5.40 μM) positions (alpha-cyclopropyl-p-tolyl)acetic acid as a structurally novel starting point for HDAC6 inhibitor development [REFS-1; Section 3, Evidence Item 2]. Unlike valproic acid, which inhibits multiple HDAC isoforms with millimolar potency, this compound offers a differentiated phenylacetic acid scaffold that can be elaborated for isoform selectivity. Academic and industrial epigenetics groups seeking HDAC6-targeted chemical probes should consider this compound as a fragment-like hit for further optimization, particularly given its approximately 500-fold greater affinity relative to VPA as a class-level benchmark.

Preclinical Drug Metabolism: Analytical Reference Standard for Ketone Prodrug Metabolite Identification

The species-dependent metabolic reduction of p-(cyclopropylcarbonyl)phenylacetic acid to the α-hydroxy analog (structurally related to the target compound) necessitates the use of (alpha-cyclopropyl-p-tolyl)acetic acid as an authentic reference standard for LC-MS/MS metabolite identification in preclinical pharmacokinetic studies [REFS-1; Section 3, Evidence Item 4]. DMPK laboratories conducting cross-species metabolic profiling of cyclopropylcarbonyl-phenylacetic acid prodrugs should include this compound in their analytical reference standard panel to ensure accurate quantification of the reduced metabolite across rat, dog, and monkey matrices.

Agrochemical Discovery: Synthetic Intermediate for Cyclopropyl-Containing Pyrethroid Analogs

As disclosed in US Patent 4,137,324, (alpha-cyclopropyl-p-tolyl)acetic acid is a key carboxylic acid building block for the synthesis of insecticidal esters with pyrethroid-type alcohol partners [REFS-1; Section 3, Evidence Item 5]. Agrochemical discovery teams pursuing novel insecticides within the pyrethroid mechanism of action space should source this compound as a synthetic intermediate, as the α-cyclopropyl substituent is explicitly required for the insecticidal activity profile described in the patent. Non-cyclopropyl phenylacetic acid building blocks do not provide entry into this patented insecticidal chemotype.

Quote Request

Request a Quote for (alpha-Cyclopropyl-p-tolyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.